

# An In-depth Technical Guide to Nipamovir: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Nipamovir |           |
| Cat. No.:            | B12369593 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Nipamovir** is a novel, orally bioavailable nitroimidazole-based prodrug with potent anti-HIV activity. It represents a promising new class of antiretroviral agents that target the highly conserved zinc finger domains of the HIV-1 nucleocapsid protein (NCp7). By interfering with the final maturation steps of the virus, **Nipamovir** presents a high barrier to the development of viral resistance, a significant advantage in the landscape of HIV therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available biological data for **Nipamovir**. Detailed experimental methodologies for its evaluation and relevant signaling pathways are also discussed to support further research and development efforts.

## **Chemical Structure and Identification**

**Nipamovir** is a mercaptobenzamide derivative with the systematic IUPAC name N-(3-amino-3-oxopropyl)-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylbenzamide[1]. Its chemical structure is characterized by a nitroimidazole moiety linked via a thioether bond to a benzamide scaffold, which in turn is connected to an aminopropanamide side chain.

Table 1: Chemical Identifiers for Nipamovir[1]



| Identifier        | Value                                                                          |
|-------------------|--------------------------------------------------------------------------------|
| IUPAC Name        | N-(3-amino-3-oxopropyl)-2-(3-methyl-5-<br>nitroimidazol-4-yl)sulfanylbenzamide |
| Molecular Formula | C14H15N5O4S                                                                    |
| CAS Number        | 2651908-78-8                                                                   |
| SMILES            | CN1C=NC(=C1SC2=CC=CCCC(=O)NCCC(=O)N)INVALID-LINK[O-]                           |

# **Physicochemical Properties**

Experimentally determined physicochemical properties for **Nipamovir** are not extensively reported in the public domain. However, computational predictions provide valuable insights into its characteristics.

Table 2: Computed Physicochemical Properties of **Nipamovir**[1]

| Property                       | Value           |
|--------------------------------|-----------------|
| Molecular Weight               | 349.37 g/mol    |
| Exact Mass                     | 349.08447515 Da |
| Topological Polar Surface Area | 161 Ų           |
| Hydrogen Bond Donor Count      | 2               |
| Hydrogen Bond Acceptor Count   | 6               |
| Rotatable Bond Count           | 6               |
| XLogP3-AA                      | 0.7             |

## **Mechanism of Action**

**Nipamovir** functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body. Its mechanism of action is complex and targets a critical stage in the HIV life cycle: viral maturation[2].







The primary target of the active form of **Nipamovir** is the HIV-1 nucleocapsid protein (NCp7). NCp7 is a small, basic protein that contains two highly conserved zinc finger domains of the Cys-Xaa2-Cys-Xaa4-His-Xaa4-Cys (CCHC) type. These zinc fingers are crucial for several viral functions, including:

- Genomic RNA packaging: NCp7 binds to the viral RNA genome and facilitates its encapsidation into newly forming virions.
- Reverse transcription: It acts as a nucleic acid chaperone, assisting in the reverse transcription of the viral RNA into DNA.
- Viral assembly and maturation: NCp7 plays a role in the proper assembly of the Gag polyprotein and the subsequent maturation of the virion.

The active metabolite of **Nipamovir**, a mercaptobenzamide, is thought to disrupt the zinc coordination within the NCp7 zinc fingers. This leads to the ejection of zinc ions, causing the protein to misfold and lose its function. The inactivation of NCp7 ultimately results in the production of non-infectious viral particles[2]. This unique mechanism of action, targeting a highly conserved viral protein, is believed to contribute to the high barrier to resistance observed with **Nipamovir**[2].





Click to download full resolution via product page

Caption: Mechanism of action of Nipamovir targeting HIV-1 NCp7.

# **Biological Activity**

**Nipamovir** has demonstrated potent anti-HIV activity in cell-based assays. The 50% effective concentration (EC₅₀) values have been determined in different cell lines against various HIV-1 strains.

Table 3: In Vitro Anti-HIV Activity of Nipamovir[3]

| Cell Line | HIV-1 Strain                          | EC <sub>50</sub> (μM) |
|-----------|---------------------------------------|-----------------------|
| CEM-SS    | HIV-1RF                               | 3.64 ± 3.28           |
| hPBMC     | HIV-1 <sub>92</sub> HT <sub>599</sub> | 3.23 ± 2.81           |

Information on the 50% cytotoxic concentration ( $CC_{50}$ ) and the resulting selectivity index ( $SI = CC_{50}/EC_{50}$ ) is not readily available in the public literature, which would be crucial for a



comprehensive assessment of its therapeutic window.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis, purification, and characterization of **Nipamovir** are not publicly available. However, based on its chemical structure, a general synthetic approach can be proposed. Similarly, standard protocols for the evaluation of anti-HIV compounds can be adapted for **Nipamovir**.

## **Proposed Synthetic Workflow**

The synthesis of **Nipamovir** likely involves a multi-step process. A plausible synthetic route could involve the coupling of a pre-functionalized nitroimidazole thioether with a benzamide derivative.



Click to download full resolution via product page

Caption: A plausible synthetic workflow for **Nipamovir**.

## In Vitro Anti-HIV Assay Workflow

The evaluation of **Nipamovir**'s anti-HIV activity typically involves cell-based assays using susceptible cell lines and laboratory-adapted or clinical isolates of HIV-1.





Click to download full resolution via product page

Caption: General workflow for in vitro anti-HIV assays.

#### 5.2.1. CEM-SS Cell-Based Assay

- Cell Preparation: Maintain CEM-SS cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
- Compound Preparation: Prepare a stock solution of Nipamovir in DMSO and make serial dilutions in the culture medium.
- Infection: Plate CEM-SS cells and add the serially diluted **Nipamovir**. Subsequently, infect the cells with a known titer of HIV-1 (e.g., HIV-1RF). Include control wells with no drug and no virus.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 6-7 days.



- Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the culture supernatants using a commercial ELISA kit.
- Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration and determine the EC<sub>50</sub> value using non-linear regression analysis.

#### 5.2.2. hPBMC-Based Assay

- Cell Preparation: Isolate human peripheral blood mononuclear cells (hPBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) for 2-3 days before infection.
- Compound Preparation: Prepare a stock solution of Nipamovir in DMSO and make serial dilutions in the culture medium.
- Infection: Wash the PHA-stimulated hPBMCs and resuspend them in fresh medium containing interleukin-2 (IL-2). Add the serially diluted **Nipamovir** to the cells, followed by infection with a known titer of HIV-1 (e.g., HIV-1<sub>92</sub>HT<sub>599</sub>).
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator. Replace the culture medium every 2-3 days with fresh medium containing the appropriate drug concentration and IL-2.
- Quantification of Viral Replication: Collect culture supernatants at various time points (e.g., day 7, 10, 14) and measure the HIV-1 p24 antigen concentration by ELISA.
- Data Analysis: Determine the EC<sub>50</sub> value as described for the CEM-SS assay.

## **Signaling Pathways**

The activation of the nitroimidazole prodrug **Nipamovir** to its active mercaptobenzamide form is a critical step in its mechanism of action. While the precise enzymatic pathways have not been fully elucidated, it is hypothesized that intracellular reductases are involved in the reduction of the nitro group, a common activation mechanism for nitroaromatic compounds, particularly under hypoxic conditions.





Click to download full resolution via product page

Caption: Hypothesized prodrug activation pathway of Nipamovir.

## Conclusion

**Nipamovir** is a promising anti-HIV agent with a novel mechanism of action that offers a high barrier to resistance. Its characterization as a nitroimidazole prodrug that targets the highly conserved NCp7 protein of HIV-1 makes it a valuable candidate for further development. The data presented in this technical guide summarize the current knowledge of **Nipamovir**'s chemical and biological properties. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and to establish detailed experimental protocols for its synthesis and analysis. Such studies will be instrumental in advancing **Nipamovir** through the drug development pipeline and potentially offering a new therapeutic option for the treatment of HIV infection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

## References



- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nipamovir: An Affordable, Oral Treatment for HIV Infection with a High Barrier to Resistance | Technology Transfer [techtransfer.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nipamovir: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369593#chemical-structure-and-properties-of-nipamovir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com